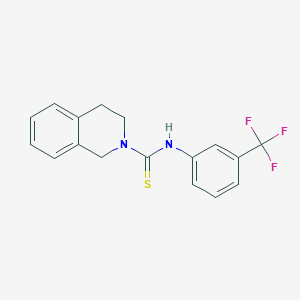

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of dihydroisoquinoline, a type of isoquinoline, with a trifluoromethylphenyl group attached. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline . The trifluoromethyl group is a common substituent in organic chemistry, often used to improve the properties of biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can increase lipophilicity .Applications De Recherche Scientifique

Urease Inhibition Applications

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, a class to which N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide belongs, have been identified as potential urease inhibitors. These compounds have shown significant to moderate urease inhibitory potential in vitro studies, with some analogues demonstrating more potency than the standard thiourea. The structure-activity relationship revealed that compounds with electron-donating groups exhibit superior activity. Molecular docking studies on the most active derivatives indicated strong protein–ligand interactions, highlighting the potential of these compounds in medical applications related to urease inhibition (Ali et al., 2021).

X-Ray Diffraction Characterization

The compound has also been subjected to thorough molecular characterization, including X-ray diffraction analysis. This characterization aids in understanding the compound's crystalline structure and molecular interactions, which is vital for various scientific applications, particularly in the material sciences (Quintana et al., 2016).

Corrosion Inhibition

Though not directly related to this compound, its analogues like N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide and N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide have been studied as corrosion inhibitors for steel in acidic solutions. These studies involve electrochemical measurements and suggest that such compounds can effectively protect metals from corrosion, which could be an indirect application area for related compounds (About et al., 2020).

Anticonvulsant Effects

This compound's analogues have also been evaluated for their anticonvulsant effects. Studies involving various models of experimental epilepsy indicate the potential of these compounds in the development of new antiepileptic drugs. The mechanism of anticonvulsant action has been explored through GABA assays and seizure tests, offering a path for further research in pharmacology (Malik et al., 2013).

Mécanisme D'action

Target of Action

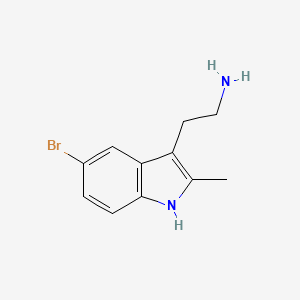

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of changes, potentially influencing multiple biochemical pathways.

Biochemical Pathways

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that they may induce a variety of molecular and cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2S/c18-17(19,20)14-6-3-7-15(10-14)21-16(23)22-9-8-12-4-1-2-5-13(12)11-22/h1-7,10H,8-9,11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDSCNDZBCODCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)